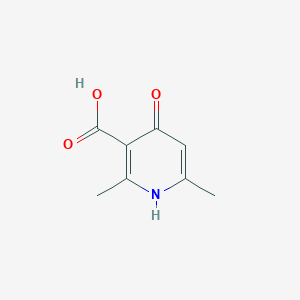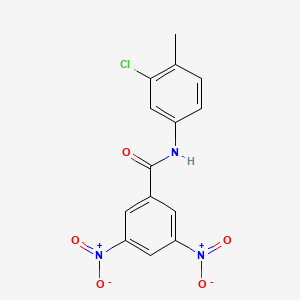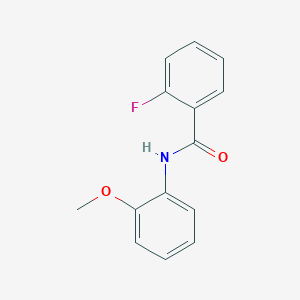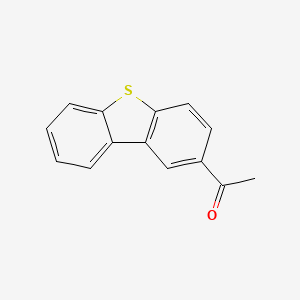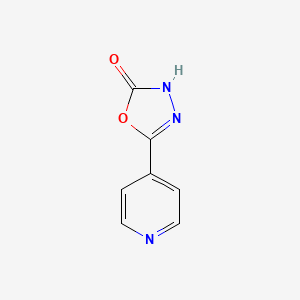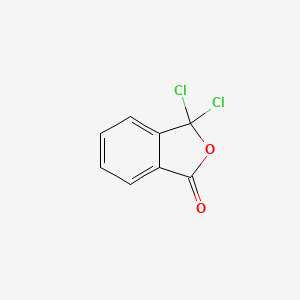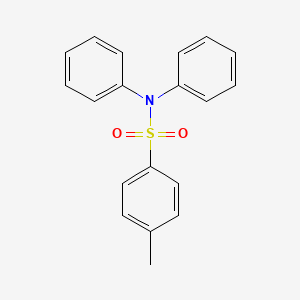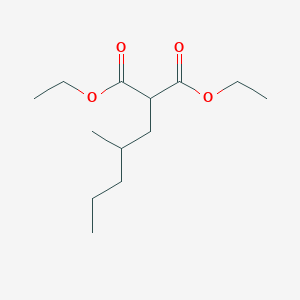![molecular formula C14H13NO2 B1614659 N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE CAS No. 5409-54-1](/img/structure/B1614659.png)
N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is a compound of significant interest in various scientific fields. This compound features a biphenyl structure with a hydroxyl group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- typically involves the reaction of 4-hydroxybiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving biphenyl derivatives.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: This compound has a similar structure but with a nitro group instead of a biphenyl moiety.
N-(4-Hydroxyphenyl)acetamide:
Uniqueness
Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is unique due to its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of both hydroxyl and acetamide groups allows for a wide range of chemical reactions, making it a valuable compound in research and industry.
Propiedades
Número CAS |
5409-54-1 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
Clave InChI |
ODBZGVNPNRYIIU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)O |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
5409-54-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


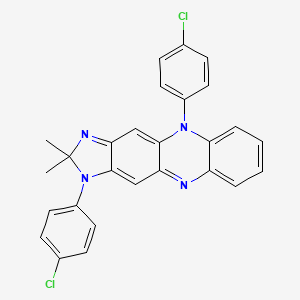
![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)
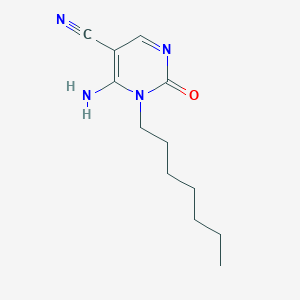
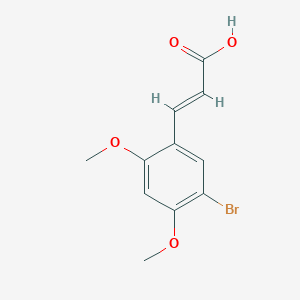
![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)
